

A Comparative Guide to Validated Analytical Methods for Aconiazide Quantification

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of **Aconiazide** (Isoniazid), a primary antitubercular agent. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry, supported by experimental data to aid in the selection of the most appropriate method for specific research and quality control needs.

Comparative Analysis of Analytical Methods

The performance of various analytical methods for **Aconiazide** quantification is summarized below. Key validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are presented to facilitate a direct comparison.

Table 1: Comparison of HPLC Methods for **Aconiazide** Quantification



Method Reference	Linearity Range (µg/mL)	Accuracy (%)	Precision (%RSD)	LOD (µg/mL)	LOQ (µg/mL)
HPLC-UV[1]	0.89 - 71.36	Bias < 10.26	CV < 10.39	-	0.89
HPLC-UV[2]	1 - 10	-	-	0.3	1.0
RP-HPLC[3]	50 - 150	-	-	0.6	1.8
Micellar LC[4]	0.03 - 10.0	-0.9 to +8.5	< 16.0	0.01	0.03
RP-HPLC	40 - 100	Recovery: Not specified	< 1.2	-	-

Table 2: Comparison of HPTLC Methods for Aconiazide Quantification

Method Reference	Linearity Range (ng/spot)	Accuracy (% Recovery)	Precision (%RSD)	LOD (ng/spot)	LOQ (ng/spot)
HPTLC[5]	200 - 1000	Not specified	Not specified	Not specified	Not specified
Stability- Indicating HPTLC[6]	100 - 700	Not specified	Not specified	20	60

Table 3: Comparison of UV-Spectrophotometry Methods for Aconiazide Quantification

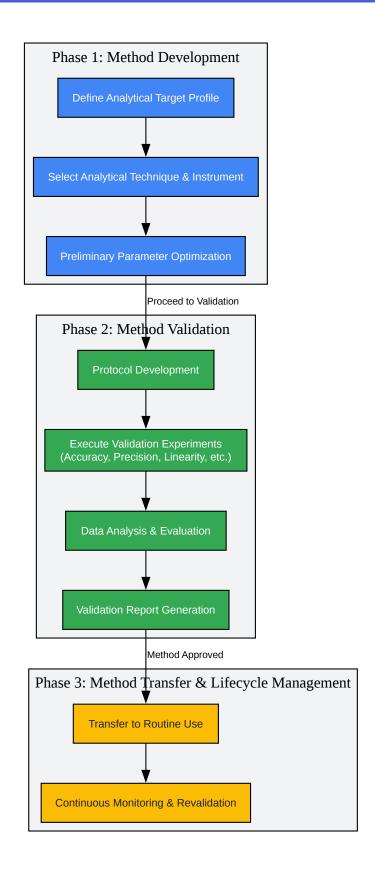


Method Reference	Linearity Range (µg/mL)	Accuracy (% Recovery)	Precision (%RSD)	LOD (μg/mL)	LOQ (µg/mL)
UV-Vis Spectroscopy [7]	1 - 11	98 - 102	Not specified	-	-
UV-Vis Spectrophoto metry[8][9]	5 - 30	98 - 102	< 2	0.166	0.5018
Simultaneous Equation Method[10]	5 - 25	100.44 ± 0.41 to 107.26 ± 0.28	< 2	0.4026	1.3421

Visualizing Key Processes

To further elucidate the methodologies discussed, the following diagrams illustrate the general workflow for analytical method validation and the mechanism of action of **Aconiazide**.

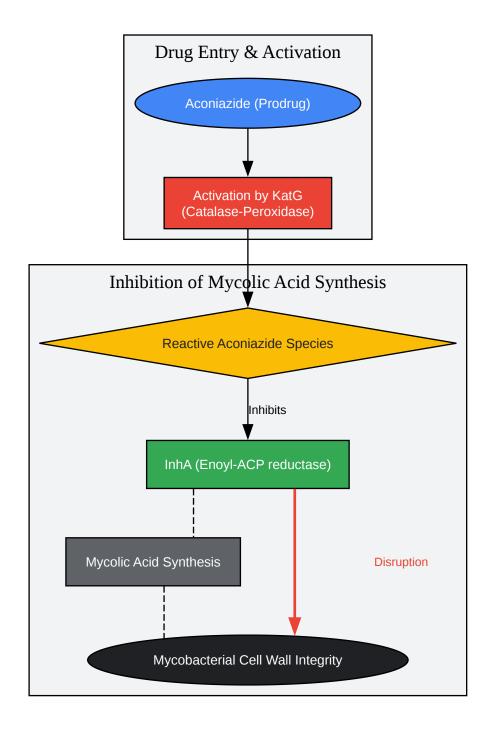




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Caption: General Workflow of Analytical Method Validation.





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Caption: Mechanism of Action of Aconiazide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.



High-Performance Liquid Chromatography (HPLC)

Method 1: HPLC-UV for Human Plasma[1]

- Instrumentation: HPLC system with UV detection.
- Column: C8 (250 × 4.6 mm, 5 μm).
- Mobile Phase: Isocratic mode (details not specified).
- Detection Wavelength: 273 nm.
- Sample Preparation: Drug extraction with trichloroacetic acid and an organic solvent, followed by derivatization of **Aconiazide**. 100 μL of the final solution is injected.

Method 2: HPLC-UV for Fixed-Dose Combination Therapy[2]

- Instrumentation: Shimadzu HPLC system with a UV detector.
- Mobile Phase: A mixture of 0.01M disodium hydrogen phosphate buffer and acetonitrile in ratios of 95:5 and 50:50 (v/v).
- Flow Rate: 1 mL/min.
- Detection Wavelength: 238 nm.
- Injection Volume: 40 μL.

Method 3: Micellar Liquid Chromatography for Urine Samples[4]

- Mobile Phase: 0.15 M SDS-12.5% 1-propanol (v/v)-Na2HPO4 0.01 M buffered at pH 7.
- Flow Rate: 1 mL/min.
- Column: C18.
- Detection Wavelength: 265 nm.

High-Performance Thin-Layer Chromatography (HPTLC)



Method 1: Stability-Indicating HPTLC[6]

- Stationary Phase: Aluminum-backed silica gel 60 F254 plates.
- Mobile Phase: n-hexane-2-propanol-acetone-ammonia-formic acid (3:3.8:2.8:0.3:0.1 v/v).
- Densitometric Analysis: 254 nm.

Method 2: HPTLC for Combined Dosage Form[5]

Mobile Phase: Ethyl acetate, Methanol, Acetone, and Acetic acid in a ratio of 5.5:2.0:2.0:0.5
 (v/v).

UV-Spectrophotometry

Method 1: UV-Visible Spectroscopy[7]

- · Solvent: Distilled water.
- Analytical Wavelengths: 263 nm and 292 nm for simultaneous equation method. The maximum absorbance for **Aconiazide** was observed at 263 nm.

Method 2: UV-Vis Spectrophotometry for Pure and 3D Printed Tablets[8][9]

- Analysis: Simultaneous equation method.
- Wavelengths: λmax for Aconiazide was found to be 263 nm.

Method 3: Simultaneous Equation Method[10]

- Solvent: Methanol.
- Wavelengths: 263 nm (λmax for **Aconiazide**) and 337 nm.

This guide is intended to provide a foundational understanding and comparison of common analytical methods for **Aconiazide** quantification. Researchers are encouraged to consult the primary literature for more in-depth information and to validate any method for their specific application and laboratory conditions.



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